molecular formula C21H23FN2O5S B3659797 ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE

ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE

Cat. No.: B3659797
M. Wt: 434.5 g/mol
InChI Key: ZBGPXPFXICIVDZ-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-Fluorobenzenesulfonyl)piperidine-4-amido]benzoate is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperidine core flanked by a 4-fluorobenzenesulfonyl group and an ethyl benzoate moiety, a design feature common in molecules targeting enzyme inhibition. This scaffold is recognized as a privileged structure in pharmaceutical development, often utilized in the "tail approach" for designing potent and selective enzyme inhibitors . Compounds with this general structure are frequently investigated for their potential to inhibit enzymes like carbonic anhydrases , which are crucial therapeutic targets for conditions such as cancer and glaucoma . The presence of the sulfonamide group is a key pharmacophore known to effectively coordinate metal ions in the active site of various enzymes . Furthermore, the 4-fluorobenzyl element is a recurrent pharmacophoric feature in the development of tyrosinase inhibitors, which are relevant for dermatological research and the study of hyperpigmentation disorders . Researchers value this compound as a versatile chemical building block for constructing more complex molecules or as a reference standard in biochemical assays. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S/c1-2-29-21(26)16-3-7-18(8-4-16)23-20(25)15-11-13-24(14-12-15)30(27,28)19-9-5-17(22)6-10-19/h3-10,15H,2,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGPXPFXICIVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.

    Coupling with Ethyl Benzoate: The final step involves the coupling of the sulfonylated piperidine with ethyl benzoate using standard esterification techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: It can be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences Biological Activity/Applications Reference
ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE Ethyl benzoate core, 4-fluorobenzenesulfonyl-piperidine amide Reference compound Potential enzyme/receptor modulation (e.g., sulfonamide-targeted therapies)
Ethyl 4-(4-fluorophenyl)benzoate Ethyl benzoate core, 4-fluorophenyl substituent Lacks sulfonyl-piperidine amide Explored as an anti-inflammatory agent; simpler structure reduces target specificity
Methyl 4-[2-amino-4-(piperidine-1-sulfonyl)phenoxy]benzoate Methyl benzoate core, phenoxy-linked piperidine sulfonamide Phenoxy linker vs. direct amide bond; methyl ester vs. ethyl ester Enhanced solubility; dual sulfonamide-ester functionality shows antimicrobial potential
Ethyl 4-(piperidin-4-yl)benzoate hydrochloride Ethyl benzoate core, piperidine substituent Lacks sulfonyl group; hydrochloride salt form Used as a precursor for CNS-targeting drugs (piperidine’s basicity aids blood-brain barrier penetration)
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate Ethyl benzoate core, indole-linked amide Indole moiety replaces sulfonyl-piperidine Potential serotonin receptor modulation due to indole’s structural mimicry

Key Insights from Comparisons :

Impact of Sulfonyl Group :

  • The 4-fluorobenzenesulfonyl group in the target compound enhances binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to analogs like Ethyl 4-(4-fluorophenyl)benzoate, which lacks this group .
  • Substitution with chlorine (e.g., Ethyl 4-(4-chlorophenyl)benzoate) increases lipophilicity but may reduce metabolic stability .

Role of Piperidine vs. Other Heterocycles :

  • Piperidine’s six-membered ring provides conformational flexibility, favoring interactions with globular enzyme pockets. Morpholine or pyrrolidine analogs (e.g., Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate) exhibit different hydrogen-bonding capabilities due to oxygen or smaller ring sizes .

Ester Group Variations: Ethyl esters (target compound) generally offer slower hydrolysis rates compared to methyl esters (e.g., Methyl 4-[2-amino-4-(piperidine-1-sulfonyl)phenoxy]benzoate), influencing bioavailability and duration of action .

Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenyl group in the target compound improves metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs. Chlorophenyl derivatives (e.g., Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate) exhibit altered reactivity in electrophilic substitutions .

Q & A

Q. What are the optimized synthetic routes for ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Sulfonylation of piperidine : Reacting 4-fluorobenzenesulfonyl chloride with piperidine-4-carboxamide under basic conditions (e.g., triethylamine in dichloromethane).

Amide coupling : Using coupling agents like EDCI/HOBt to conjugate the sulfonylated piperidine to ethyl 4-aminobenzoate.

Esterification : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Critical Variables :

  • Temperature : Higher temperatures (>60°C) during sulfonylation reduce byproducts but may degrade heat-sensitive intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification .
  • Catalyst ratios : Stoichiometric excess of coupling agents (1.2–1.5 eq) enhances amide bond formation .

Q. Table 1: Reaction Optimization Data

StepOptimal ConditionsYield (%)Purity (%)
SulfonylationDCM, 0°C, 2h, TEA (1.5 eq)8295
Amide CouplingDMF, EDCI (1.2 eq), RT, 12h7590
PurificationSilica gel, EtOAc:Hexane (3:7)6899

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis using SHELX software confirms stereochemistry and bond angles .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the piperidine NH (~1.8 ppm), sulfonyl group (δ 7.6–7.8 ppm for aromatic protons), and ester carbonyl (δ 170–175 ppm in ¹³C) .
    • Mass Spectrometry : ESI-MS ([M+H]+ expected ~461.5 g/mol) validates molecular weight .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) assesses purity (>98% required for biological assays) .

Advanced Research Questions

Q. What biological targets are hypothesized for this compound, and how are binding affinities quantified?

Methodological Answer:

  • Target Identification : Computational docking (AutoDock Vina) predicts affinity for serine proteases (e.g., thrombin) due to sulfonamide’s electrophilic sulfur and piperidine’s conformational flexibility .
  • In vitro Assays :
    • Enzyme Inhibition : IC50 determination via fluorogenic substrate cleavage assays (e.g., trypsin inhibition at 10–50 µM range) .
    • Receptor Binding : Radioligand displacement assays (e.g., σ-1 receptors) using ³H-labeled ligands .

Q. Table 2: Hypothesized Targets and Affinities

TargetAssay TypeIC50/Ki (µM)Reference
ThrombinFluorogenic12.3 ± 1.2
σ-1 ReceptorRadioligand8.7 ± 0.9

Q. How do structural modifications (e.g., fluorobenzene vs. chlorobenzene) alter bioactivity?

Methodological Answer:

  • SAR Strategy :
    • Replace 4-fluorobenzenesulfonyl with 4-Cl or 4-NO2 groups.
    • Assess changes in logP (HPLC logD7.4), solubility (shake-flask method), and target binding (SPR).
  • Findings :
    • 4-Cl substitution : Increases hydrophobicity (logP +0.5) but reduces solubility (0.8 mg/mL → 0.3 mg/mL).
    • 4-NO2 substitution : Enhances thrombin inhibition (IC50 8.5 µM) due to stronger electron withdrawal .

Q. How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Source Identification : Variability often arises from:
    • Assay conditions : pH (e.g., thrombin activity peaks at pH 7.4 vs. 8.0 for trypsin) .
    • Protein source : Recombinant vs. tissue-extracted enzymes exhibit differing post-translational modifications .
  • Mitigation :
    • Cross-validate using orthogonal assays (e.g., SPR alongside enzyme kinetics).
    • Standardize buffer systems (e.g., ammonium acetate pH 6.5 for consistency) .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

  • Ester Hydrolysis : Replace ethyl benzoate with methyl or tert-butyl esters to modulate hydrolysis rates in plasma .
  • Prodrug Design : Introduce PEGylated sulfonamides to enhance aqueous solubility (>5 mg/mL) .
  • Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., piperidine N-dealkylation); blocking with methyl groups increases t1/2 from 1.2h to 4.5h .

Q. What computational methods validate target engagement and mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations (e.g., Thr98Ala in thrombin) to confirm critical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE

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